tert-butyl N-[(3-iodoquinolin-7-yl)methyl]carbamate
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Overview
Description
Tert-butyl N-[(3-iodoquinolin-7-yl)methyl]carbamate is a carbamate compound with the molecular formula C15H17IN2O2 and a molecular weight of 384.2 g/mol. This compound has shown potential in various fields of research and industry due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[(3-iodoquinolin-7-yl)methyl]carbamate typically involves the reaction of tert-butyl carbamate with 3-iodoquinoline-7-carbaldehyde. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The scalability of the reaction is facilitated by the availability of starting materials and the robustness of the reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl N-[(3-iodoquinolin-7-yl)methyl]carbamate can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom in the quinoline ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the quinoline ring.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like DMF or DMSO.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted quinoline derivatives, while oxidation and reduction reactions can lead to quinoline N-oxides or reduced quinoline derivatives.
Scientific Research Applications
Tert-butyl N-[(3-iodoquinolin-7-yl)methyl]carbamate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biological targets.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-butyl N-[(3-iodoquinolin-7-yl)methyl]carbamate involves its interaction with specific molecular targets and pathways. The quinoline ring can interact with various enzymes and receptors, modulating their activity. The carbamate group can also participate in covalent bonding with target proteins, leading to changes in their function.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl carbamate: A simpler carbamate compound with similar protective group properties.
3-Iodoquinoline: Shares the quinoline core structure but lacks the carbamate group.
N-[(3-Iodoquinolin-7-yl)methyl]carbamate: Similar structure but without the tert-butyl group.
Uniqueness
Tert-butyl N-[(3-iodoquinolin-7-yl)methyl]carbamate is unique due to the presence of both the tert-butyl carbamate and the 3-iodoquinoline moieties. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications .
Properties
CAS No. |
2680534-70-5 |
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Molecular Formula |
C15H17IN2O2 |
Molecular Weight |
384.2 |
Purity |
95 |
Origin of Product |
United States |
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